molecular formula C23H15N3O5 B3620220 N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE

N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE

Cat. No.: B3620220
M. Wt: 413.4 g/mol
InChI Key: VVRSELIWNXFHIF-UHFFFAOYSA-N
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Description

N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzoxazole core linked to a furan ring through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Amidation Reaction: The benzoxazole intermediate is then reacted with 4-aminophenyl furan-2-carboxamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) in dry ether.

    Substitution: Reagents like nitrating agents (HNO3/H2SO4) for nitration reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro derivatives.

Scientific Research Applications

N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole core can interact with enzymes or receptors, potentially inhibiting their activity. The furan rings may also play a role in binding to these targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of benzoxazole and furan rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-[5-(furan-2-carbonylamino)-1,3-benzoxazol-2-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O5/c27-21(19-3-1-11-29-19)24-15-7-5-14(6-8-15)23-26-17-13-16(9-10-18(17)31-23)25-22(28)20-4-2-12-30-20/h1-13H,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRSELIWNXFHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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